1-Benzyl-7-methyl-1,8-naphthyridin-4-one
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Overview
Description
1-Benzyl-7-methyl-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a benzyl group at the 1-position and a methyl group at the 7-position.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 1-Benzyl-7-methyl-1,8-naphthyridin-4-one, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants to form a product in a single step.
Friedländer Approach: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine ring.
Chemical Reactions Analysis
1-Benzyl-7-methyl-1,8-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the naphthyridine ring.
Scientific Research Applications
1-Benzyl-7-methyl-1,8-naphthyridin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound is utilized in the development of molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methyl-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-7-methyl-1,8-naphthyridin-4-one can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds have a similar naphthyridine core but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds have nitrogen atoms at the 1 and 5 positions and are known for their anticancer and antimicrobial properties.
Properties
CAS No. |
49655-88-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-benzyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-8-14-15(19)9-10-18(16(14)17-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
OBBZYYCDEIXRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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